4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline
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Overview
Description
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a trimethylsilyl group, and an aniline moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of aniline derivatives with trifluoromethylating agents and trimethylsilylating agents. One common method includes the use of a Schlenk tube charged with copper(I) iodide, 1,10-phenanthroline, and cesium fluoride. The reaction mixture is then evacuated, backfilled with argon, and diglyme is added along with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aniline derivatives, silylated compounds, and various substituted aniline derivatives .
Scientific Research Applications
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline involves its ability to act as a nucleophilic trifluoromethylating agent. It reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols. The molecular targets include carbonyl groups, and the pathways involve nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)morpholine
- Benzonitrile, 4-(2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-
Uniqueness
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for introducing trifluoromethyl groups into organic molecules .
Properties
CAS No. |
876727-98-9 |
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Molecular Formula |
C11H16F3NOSi |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
4-(2,2,2-trifluoro-1-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H16F3NOSi/c1-17(2,3)16-10(11(12,13)14)8-4-6-9(15)7-5-8/h4-7,10H,15H2,1-3H3 |
InChI Key |
AMDWZEBQUGNEQF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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